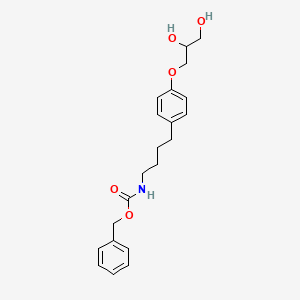

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate, is a chemical entity that appears to be related to a family of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical nature and potential synthesis pathways for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the enantioselective synthesis of a benzyl carbamate derivative is described, which includes an iodolactamization as a key step . This suggests that the synthesis of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate could also involve a sequence of reactions including protection of functional groups, cyclization, and functional group transformations. The synthesis of 4-(4-Phenylbutoxy) benzoic acid, which shares a phenylbutoxy moiety with the compound of interest, was achieved using a 4-step reaction with optimized conditions, indicating that a similar approach might be applicable .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, UV-VIS, and IR . These techniques could be employed to determine the structure of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate. Additionally, computational methods like density functional theory (DFT) have been used to optimize molecular geometries, which could be useful for predicting the structure and properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving similar compounds include acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . Furthermore, alkyl 4-chlorobenzoyloxycarbamates have been used as nitrogen source reagents in aminohydroxylation reactions . These findings suggest that Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate may also undergo specific chemical reactions based on its functional groups, which could be explored to understand its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the solubility of azo-benzoic acids in different solvents and the impact of solvent systems on their behavior were investigated . Similarly, the reactivity of carbamate derivatives under base-free conditions was explored . These studies provide a foundation for understanding how the physical and chemical properties of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate might be analyzed, including its solubility, stability, and reactivity under various conditions.

Aplicaciones Científicas De Investigación

Antioxidant Applications

Cholinesterase Inhibition for Alzheimer's Treatment

Research into novel cholinesterase inhibitors, which are crucial for Alzheimer's disease treatment, has led to the synthesis of compounds related to Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate. These studies aim to provide new therapeutic options for neurodegenerative conditions, highlighting the compound's relevance in pharmacological research (J. Kos et al., 2021).

Hydro-Lipophilic Properties Study

The investigation of hydro-lipophilic properties of fluorinated benzyl carbamates, including derivatives related to Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate, underscores their potential applications in designing agents with anticholinesterase and anti-inflammatory activity. This research provides insight into how the lipophilicity of such compounds influences their biological activity, indicating their utility in medicinal chemistry (Timotej Jankech et al., 2020).

Synthesis and Biological Activity

The synthesis of various compounds, including those structurally related to Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate, for potential anti-inflammatory and antimicrobial applications, highlights the compound's importance in drug discovery and development. These studies demonstrate the potential therapeutic uses of such compounds in treating microbial diseases and inflammation (Asif Husain et al., 2005).

Propiedades

IUPAC Name |

benzyl N-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c23-14-19(24)16-26-20-11-9-17(10-12-20)6-4-5-13-22-21(25)27-15-18-7-2-1-3-8-18/h1-3,7-12,19,23-24H,4-6,13-16H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPHBDBOOGTYRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)